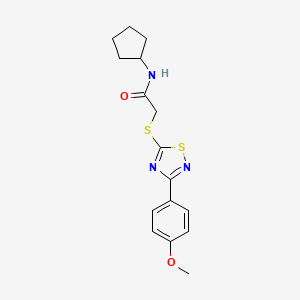

N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2/c1-21-13-8-6-11(7-9-13)15-18-16(23-19-15)22-10-14(20)17-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDWOYBQYYDTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The structural features of this compound suggest that it may exhibit significant pharmacological properties, including cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 377.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₅O₂S |

| Molecular Weight | 377.5 g/mol |

| Structure | Chemical Structure |

Anticancer Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant anticancer properties. A study conducted on various thiadiazole derivatives demonstrated that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (human breast carcinoma) and A549 (lung carcinoma) with IC₅₀ values indicating potent activity.

- MCF-7 Cell Line : The compound exhibited an IC₅₀ value of 0.28 μg/mL against MCF-7 cells, suggesting strong cytotoxic effects.

- A549 Cell Line : An IC₅₀ value of 0.52 μg/mL was recorded for A549 cells, showcasing its potential as an antitumor agent.

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. Studies have shown that these compounds activate caspases (caspase 3, 8, and 9), leading to programmed cell death. Furthermore, structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups enhances the biological activity of these compounds.

Case Studies

Several case studies have been conducted to evaluate the biological effects of thiadiazole derivatives:

Study 1: Antiproliferative Activity

In a comparative study involving various thiadiazole derivatives:

- Compound A showed an IC₅₀ value of 4.27 µg/mL against SK-MEL-2 melanoma cells.

- Compound B demonstrated a significant reduction in cell viability in HepG2 liver cancer cells with an EC₅₀ value of 10.28 µg/mL.

Study 2: Apoptosis Induction

A detailed investigation into apoptosis revealed:

- The tested compounds induced DNA fragmentation and mitochondrial membrane potential changes indicative of apoptotic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Trends

(a) Core Heterocycle Influence

- 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: The position of nitrogen atoms in the thiadiazole ring significantly impacts binding. For adenosine A3 receptors, 1,2,4-thiadiazole derivatives (e.g., N-[3-(4-methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-acetamide) show higher affinity (Ki < 1 nM) compared to 1,3,4-thiadiazole analogs, which are less selective .

- Triazole-Thiadiazole Hybrids: Compounds like sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate exhibit enhanced enzyme interactions due to dual heterocyclic systems, though pharmacokinetic properties may be compromised by high polarity .

(b) Substituent Effects

- 4-Methoxyphenyl Group: This substituent is critical for adenosine receptor binding. Its absence reduces affinity by >100-fold in thiadiazole derivatives .

- Cyclopentyl vs.

- Thioether Linkage: The thioether bridge in the target compound and analogs like N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide contributes to conformational flexibility, aiding target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.